Home > Products > Screening Compounds P119465 > Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate
Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate - 922457-35-0

Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate

Catalog Number: EVT-2828373
CAS Number: 922457-35-0
Molecular Formula: C20H14N2O3S2
Molecular Weight: 394.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(benzo[d]thiazol-2-yl)-4-(hydroxy(2-hydroxyphenyl)methylene)-3-methyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound served as a ligand (LH) in the synthesis of various transition metal complexes. It was prepared by reacting 2-hydrazino benzothiazole with 3-acetyl-4-hydroxy cumarine in dry methanol. []
  • Relevance: This compound, like Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate, features a benzo[d]thiazole moiety. Additionally, both compounds are explored for their potential in coordination chemistry, albeit with different metal centers. []

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine (3a-h)

  • Compound Description: This series of compounds was synthesized by condensing 1-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one with various aromatic amines. Biological evaluations showed derivatives with chlorine substituents exhibited increased toxicity towards six bacterial strains. []
  • Relevance: These compounds share the benzo[d]thiazole group with Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate and also feature a pyrazole ring, highlighting the significance of these structural motifs in medicinal chemistry. []

2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (5a-h)

  • Compound Description: This series of compounds was synthesized via the cyclization of 2-(benzo[d]thiazol-2-yl) acetohydrazide with different aromatic aldehydes. []
  • Relevance: Similar to Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate, these compounds contain the benzo[d]thiazole unit. This recurring motif suggests a potential scaffold for developing compounds with biological activity. []

3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones

  • Compound Description: This family of compounds was synthesized from 4-(benzo[d]thiazol-2-yl)benzenamine by reaction with aryl isothiocyanates followed by acid-catalyzed cyclization. []
  • Relevance: The presence of the benzo[d]thiazole unit in both this compound series and Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate highlights its recurrence in heterocyclic chemistry and potential use in designing bioactive compounds. []

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones

  • Compound Description: This series of compounds was synthesized by reacting 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-aryl thioureas with various amines. []
  • Relevance: Both this series and Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate incorporate the benzo[d]thiazole moiety, further emphasizing its potential as a building block for the development of biologically active compounds. []

(E)-(4-(2-(Benzo[d]Thiazol-2-yl)Hydrazono)Methyl-2,6-Diphenylpiperidin-1-yl)(Phenyl)Methanone Derivatives

  • Compound Description: This group of novel compounds displayed promising antimicrobial activity. Molecular docking simulations revealed their potential interactions with the Ribonucleotide Reductase enzyme. []
  • Relevance: These derivatives and Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate share the benzo[d]thiazole structural motif and are investigated for their biological activities, albeit with distinct mechanisms of action. []

3-((Substituted-benzo[d]thiazol-2-ylamino)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione

  • Compound Description: This series of Mannich base derivatives was synthesized using both conventional and microwave-assisted methods. Notably, compound 1c from this series showed potent anti-tubercular activity against Mycobacterium tuberculosis H37Ra in vitro. []
  • Relevance: These compounds, similar to Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate, contain a benzo[d]thiazole moiety. The presence of this common pharmacophore in compounds exhibiting diverse biological activities highlights its versatility in medicinal chemistry. []

-(1-((5-nitrbenzo [d] oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxy phenyl /4-chlorophenyl) ureas

  • Compound Description: These novel urea derivatives were synthesized from 1-((5-nitro benzo[d]oxazol-2-yl)methyl) -1H-pyraazole-4,5-diyl) dimethanol through a multi-step synthetic route. []
  • Relevance: While this compound series does not directly contain the benzo[d]thiazole unit found in Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate, it incorporates a closely related benzo[d]oxazole moiety. The structural similarity and presence of other heterocyclic rings like pyrazole and dioxaphosphepino highlight the exploration of related heterocyclic scaffolds in drug discovery. []

N-(1-((5-nitrobenzo [d] oxazol -2-yl) methyl)-6-oxido-4, 8-dihydro-1H-[1, 3, 2] dioxaphosphepino [5,6-c] pyrazol-6-yl) morpholine/piper dine/4-methyl piperazine carboxamides

  • Compound Description: These carboxamide derivatives were synthesized using a similar strategy as the urea derivatives mentioned above, employing the same key intermediate, 1-((5-nitro benzo[d]oxazol-2-yl)methyl)-1H-pyraazole-4,5-diyl) dimethanol. []
  • Relevance: Like the previous compound, these carboxamides feature a benzo[d]oxazole ring system instead of the benzo[d]thiazole in Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate. This structural similarity, along with the incorporation of pyrazole and dioxaphosphepino rings, emphasizes the significance of exploring diverse heterocyclic frameworks in medicinal chemistry. []

(S)-5-Methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic acid (CMF-019)

  • Compound Description: CMF-019 is a potent apelin receptor (APJ) agonist, showcasing the therapeutic potential of targeting this GPCR for cardiovascular diseases. []
  • Relevance: While structurally distinct from Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate, CMF-019 contains both thiophene and benzimidazole moieties. This highlights the importance of heterocyclic components, albeit arranged differently, in developing biologically active molecules. []

1-(5/6-mono substituted or 5,6-disubstituted benzo[d]oxazol-2-yl)methyl)-6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide (8a-f)

  • Compound Description: This series of novel compounds incorporates benzo[d]oxazole, imidazole, and dioxaphosphepino rings in their structure. They were synthesized through a multi-step process involving condensation and deprotection reactions. []
  • Relevance: Although these compounds do not directly possess the benzo[d]thiazole unit found in Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate, they feature the structurally related benzo[d]oxazole motif. This emphasizes the exploration of similar heterocyclic frameworks in drug development. []

Properties

CAS Number

922457-35-0

Product Name

Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate

IUPAC Name

methyl 4-[[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]carbamoyl]benzoate

Molecular Formula

C20H14N2O3S2

Molecular Weight

394.46

InChI

InChI=1S/C20H14N2O3S2/c1-25-20(24)13-8-6-12(7-9-13)17(23)22-18-14(10-11-26-18)19-21-15-4-2-3-5-16(15)27-19/h2-11H,1H3,(H,22,23)

InChI Key

JQNDTROAWMDUKJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.